molecular formula C22H22N6O2S B6532279 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-77-1

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532279
CAS No.: 1019098-77-1
M. Wt: 434.5 g/mol
InChI Key: DHKIDVVKUSXSFV-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.15249514 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2321-0077 is the PI3K family kinases , specifically the catalytic alpha isoform PIK3CA (PI3Kα) . PIK3CA is frequently mutated in a variety of cancer cell types, and this underlies the dysregulation of the PI3K pathway that plays a key role in cancer cell growth and invasion .

Mode of Action

F2321-0077 binds to and inhibits PI3K family kinases, including activating mutations in PIK3CA . It is a potent ATP-competitive inhibitor of PI3K alpha . This inhibition prevents the phosphorylation of membrane-bound PIP2 to PIP3, thereby disrupting the PI3K pathway .

Biochemical Pathways

The PI3K pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, F2321-0077 disrupts these processes, particularly in cancer cells where the PI3K pathway is often dysregulated .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The inhibition of PI3Kα by F2321-0077 leads to a decrease in cancer cell growth and invasion . In clinical trials, F2321-0077 has shown significant improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .

Action Environment

The efficacy and stability of F2321-0077 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In clinical trials, F2321-0077 was combined with other drugs like palbociclib and fulvestrant, which resulted in a statistically significant and clinically meaningful improvement in progression-free survival . The patient’s health status, genetic factors, and lifestyle can also influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKIDVVKUSXSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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